molecular formula C10H12F6O2 B14284082 2,5-Bis[(trifluoroethenyl)oxy]hexane CAS No. 134130-28-2

2,5-Bis[(trifluoroethenyl)oxy]hexane

Cat. No.: B14284082
CAS No.: 134130-28-2
M. Wt: 278.19 g/mol
InChI Key: AVAMRKRPKYUWNH-UHFFFAOYSA-N
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Description

2,5-Bis[(trifluoroethenyl)oxy]hexane is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethenyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexane derivatives with trifluoroethenyl compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where hexane is reacted with trifluoroethenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(trifluoroethenyl)oxy]hexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyl groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2,5-Bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,5-Bis[(trifluoroethenyl)oxy]hexane involves its interaction with specific molecular targets and pathways. The trifluoroethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Bis[(trifluoroethenyl)oxy]hexane can be compared with other similar compounds such as:

  • 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
  • Perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene)
  • Vinylidene fluoride

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. The presence of trifluoroethenyl groups enhances its reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of properties that can be tailored for specific uses in research and industry.

Properties

CAS No.

134130-28-2

Molecular Formula

C10H12F6O2

Molecular Weight

278.19 g/mol

IUPAC Name

2,5-bis(1,2,2-trifluoroethenoxy)hexane

InChI

InChI=1S/C10H12F6O2/c1-5(17-9(15)7(11)12)3-4-6(2)18-10(16)8(13)14/h5-6H,3-4H2,1-2H3

InChI Key

AVAMRKRPKYUWNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)OC(=C(F)F)F)OC(=C(F)F)F

Origin of Product

United States

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